molecular formula C14H16N10O4 B582125 O-[(Guanin-9-yl)methyl] Acyclovir CAS No. 166762-90-9

O-[(Guanin-9-yl)methyl] Acyclovir

Cat. No.: B582125
CAS No.: 166762-90-9
M. Wt: 388.348
InChI Key: QPOMYCBJDYQVEA-UHFFFAOYSA-N
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Description

Definitional Framework and Chemical Nomenclature

IUPAC Name and Chemical Structure Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for O-[(Guanin-9-yl)methyl] Acyclovir (B1169) is 9,9'-[ethane-1,2-diylbis(oxymethylene)]bis(2-amino-1,9-dihydro-6H-purin-6-one). synzeal.compharmaceresearch.com Other systematic names include 2-amino-9-[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxymethyl]-1H-purin-6-one. lgcstandards.com

The chemical structure of O-[(Guanin-9-yl)methyl] Acyclovir is characterized by two guanine (B1146940) moieties linked by an ethylenebis(oxymethylene) bridge. This structure is distinct from that of Acyclovir, which possesses a single guanine base attached to a 2-hydroxyethoxymethyl acyclic side chain. nih.govcdnsciencepub.com

Interactive Data Table: Chemical Identification

Identifier Value
IUPAC Name 9,9'-[ethane-1,2-diylbis(oxymethylene)]bis(2-amino-1,9-dihydro-6H-purin-6-one) synzeal.compharmaceresearch.com
CAS Number 166762-90-9 synzeal.compharmaffiliates.comsigmaaldrich.comchemicalbook.comscbt.com
Molecular Formula C14H16N10O4 pharmaceresearch.comchemicalbook.comncats.iosynthinkchemicals.com

| Molecular Weight | 388.34 g/mol ncats.iopharmaffiliates.com |

Synonymous Designations and Official Classifications

In pharmaceutical contexts, this compound is recognized by several synonymous designations, reflecting its role as an impurity in Acyclovir preparations. The European Pharmacopoeia (EP) lists it as Aciclovir Impurity J. ontosight.aincats.iobiosynth.com Similarly, the United States Pharmacopeia (USP) refers to it as Acyclovir 9,9'-Diguanyl analog. synzeal.compharmaffiliates.com These official classifications underscore the importance of monitoring and controlling the levels of this compound in the final drug product.

Relationship to Acyclovir (9-(2-hydroxyethoxymethyl)guanine) and Other Acyclic Nucleoside Analogues

This compound is a dimeric derivative of Acyclovir, a pioneering acyclic nucleoside analogue that revolutionized antiviral therapy. nih.govnih.gov Understanding its relationship to Acyclovir and the broader class of nucleoside analogues is essential to appreciate its scientific context.

Structural Similarities and Differences

The primary structural similarity between this compound and Acyclovir lies in the presence of the guanine base and the acyclic portion of the molecule. However, the key difference is that this compound is essentially a dimer, containing two guanine rings linked together, whereas Acyclovir is a monomer. mdpi.com

Acyclovir's structure features a 9-(2-hydroxyethoxymethyl)guanine composition. mdpi.com In contrast, this compound possesses a 9,9'-[ethylenebis(oxymethylene)]bis(guanine) structure. pharmaffiliates.com This dimerization can occur during the synthesis of Acyclovir, particularly in processes involving the alkylation of guanine. mdpi.com

Interactive Data Table: Structural Comparison

Feature This compound Acyclovir
Guanine Moieties Two One
Linking Bridge Ethylenebis(oxymethylene) 2-hydroxyethoxymethyl

| Classification | Dimeric Impurity | Monomeric Drug |

Context within Antiviral Drug Development and Prodrug Strategies

Acyclovir's success spurred the development of numerous other acyclic nucleoside analogues with improved pharmacological properties. nih.gov A key challenge with Acyclovir is its relatively low oral bioavailability. mdpi.comnih.gov This led to the development of prodrugs, such as Valacyclovir, the L-valyl ester of Acyclovir. nih.gov Valacyclovir is efficiently absorbed and then converted to Acyclovir in the body, resulting in higher plasma concentrations of the active drug. nih.gov

The study of impurities like this compound is an integral part of this developmental landscape. While not intended as a therapeutic agent itself, its formation during synthesis needs to be understood and controlled. mdpi.com Research into the synthesis of Acyclovir and its impurities can lead to more efficient and cleaner production methods, which is a constant goal in pharmaceutical manufacturing. mdpi.comscispace.com The investigation of such byproducts also contributes to a deeper understanding of the chemical reactions involved in nucleoside analogue synthesis.

Rationale and Significance of Research on this compound

The primary rationale for research on this compound is its role as a process-related impurity in the production of Acyclovir. ontosight.aimdpi.com Regulatory agencies worldwide, including the European Pharmacopoeia and the United States Pharmacopeia, mandate strict control over the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products. ontosight.aisynzeal.comncats.io Therefore, the identification, characterization, and quantification of this compound are crucial for ensuring the quality, safety, and efficacy of Acyclovir.

The significance of this research extends to several areas:

Analytical Method Development: The need to detect and quantify this specific impurity drives the development of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC). biosynth.commdpi.com

Process Chemistry Optimization: Understanding the mechanism by which this compound is formed allows for the optimization of the Acyclovir synthesis process to minimize its generation. mdpi.com

Drug Safety and Toxicology: Although present in small amounts, the potential toxicological impact of any impurity must be assessed to ensure patient safety.

Importance in Pharmaceutical Quality Control and Impurity Management

The management of impurities is a mandatory requirement in the pharmaceutical industry, guided by international regulatory bodies like the International Council for Harmonisation (ICH). mdpi.comontosight.ai Any impurity present at a concentration of 0.10% or higher relative to the API must be identified, and its potential impact assessed. mdpi.com this compound, as a known impurity, necessitates the development of robust analytical methods to detect and quantify its presence in Acyclovir drug substance and finished products.

High-performance liquid chromatography (HPLC) is the predominant analytical technique employed for the separation and quantification of Acyclovir and its related impurities. nih.gov The development of stability-indicating HPLC methods is crucial to ensure that all potential degradation products and process-related impurities are effectively separated and monitored.

ParameterCondition 1
Column C18
Mobile Phase Water-Methanol (90:10)
Flow Rate 1 mL/min
Detection 252 nm
This table summarizes a typical set of HPLC conditions used for the analysis of Acyclovir and its degradation products, including guanine. nih.govpsu.edu

The synthesis of this compound as a reference standard is essential for the validation of these analytical methods, ensuring their accuracy and precision in routine quality control testing. mdpi.comsynzeal.com

Contribution to the Understanding of Antiviral Drug Metabolism and Degradation Pathways

The study of impurities like this compound provides valuable insights into the potential degradation pathways of the parent drug, Acyclovir. Forced degradation studies, which subject the drug substance to harsh conditions such as acid, base, oxidation, and photolysis, are instrumental in identifying potential degradants. nih.govpsu.edu

Research has shown that Acyclovir is particularly susceptible to degradation under acidic conditions and upon exposure to light. nih.govpsu.edu A primary degradation product identified in these studies is Guanine . nih.govpsu.edu This occurs through the cleavage of the ether linkage in the acyclic side chain of Acyclovir.

The formation of this compound is primarily considered a process-related impurity rather than a degradation product. mdpi.com Its synthesis can occur during the manufacturing of Acyclovir, particularly if there are residual amounts of ethylene (B1197577) glycol, a starting material in some synthetic routes. mdpi.com This can lead to a side reaction where two guanine moieties are linked by the ethylene glycol-derived chain, forming the dimeric impurity. mdpi.com

While the metabolism of Acyclovir in the human body is well-documented, leading to the formation of metabolites such as 9-[(carboxymethoxy)methyl]guanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV), there is limited specific information available on the metabolism of this compound itself. nih.gov The focus of research on this compound has been predominantly on its detection and control as an impurity.

Compound NameChemical FormulaType
AcyclovirC₈H₁₁N₅O₃Active Pharmaceutical Ingredient
GuanineC₅H₅N₅ODegradation Product/Impurity
This compoundC₁₄H₁₆N₁₀O₄Process-Related Impurity
9-[(carboxymethoxy)methyl]guanine (CMMG)C₈H₉N₅O₄Metabolite
8-hydroxy-acyclovir (8-OH-ACV)C₈H₁₁N₅O₄Metabolite
This table lists the key compounds discussed in the context of Acyclovir and its related substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxymethyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N10O4/c15-13-19-9-7(11(25)21-13)17-3-23(9)5-27-1-2-28-6-24-4-18-8-10(24)20-14(16)22-12(8)26/h3-4H,1-2,5-6H2,(H3,15,19,21,25)(H3,16,20,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOMYCBJDYQVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCOCN3C=NC4=C3N=C(NC4=O)N)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168184
Record name O-((Guanin-9-yl)methyl) acyclovir
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Molecular Weight

388.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166762-90-9
Record name O-((Guanin-9-yl)methyl) acyclovir
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-((Guanin-9-yl)methyl) acyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Bis-(9-guanino)-2,5-dioxahexan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-((GUANIN-9-YL)METHYL) ACYCLOVIR
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8EGJ10ICV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Iii. Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation and Detection Methods in Research

Chromatography is the cornerstone of analytical chemistry in the pharmaceutical industry, providing the necessary resolving power to separate complex mixtures. For a polar compound like O-[(Guanin-9-yl)methyl] Acyclovir (B1169), liquid chromatography techniques are predominantly employed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis and quality control of Acyclovir and its impurities. The development of a robust, stability-indicating HPLC method is essential for separating O-[(Guanin-9-yl)methyl] Acyclovir from the active pharmaceutical ingredient (API) and other related substances.

Research into Acyclovir impurity profiling has led to the development of various reversed-phase (RP-HPLC) methods. These methods typically utilize a C18 stationary phase due to its lipophilicity, which provides adequate retention for polar analytes like Acyclovir and its derivatives. researchgate.net Method optimization involves adjusting mobile phase composition, pH, and flow rate to achieve optimal separation. A common mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The pH of the mobile phase is a critical parameter; for Acyclovir and related purine (B94841) structures, a slightly acidic pH (around 2.5-3.5) often yields the best peak shape and resolution. ceu.esnih.gov

Validation of these HPLC methods is performed according to international guidelines (e.g., ICH) to ensure they are accurate, precise, linear, specific, and robust. researchgate.net Specificity is demonstrated by the method's ability to resolve the target impurity from the API and other potential degradation products. Linearity is typically established over a concentration range relevant for impurity quantification. nih.gov

Table 1: Example HPLC Parameters for Acyclovir and Impurity Analysis

Parameter Condition Source
Column Reversed-phase C18 or SB-CN researchgate.netceu.es
Mobile Phase Acetonitrile:Methanol:Phosphate Buffer (16:20:64 v/v) or Phosphate Buffer (25 mM, pH 3.0):Acetonitrile (96:4 v/v) researchgate.netceu.es
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm or 290 nm researchgate.netnih.gov
Linearity Range 20-100 µg/mL (for Acyclovir) researchgate.net

| Retention Time (Acyclovir) | ~5.01 minutes | researchgate.net |

For trace-level quantification and unambiguous identification of impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its superior sensitivity and selectivity make it ideal for analyzing impurities like this compound in complex biological matrices or in the drug substance. mdpi.com

A typical LC-MS/MS method involves sample preparation, often a simple protein precipitation step using acetonitrile or methanol, followed by chromatographic separation and mass spectrometric detection. nih.govnih.gov The chromatographic component uses columns such as C18, biphenyl, or hydrophilic interaction liquid chromatography (HILIC) phases, which are effective for retaining polar compounds. nih.govoup.com

The mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode for quantification. nih.gov This involves selecting a specific precursor ion for the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides excellent specificity and reduces background noise. Electrospray ionization (ESI) in the positive ion mode is commonly used for these types of molecules. nih.gov Method validation demonstrates high accuracy, precision, and a low lower limit of quantification (LLOQ), often in the low ng/mL range. mdpi.comnih.gov

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Acyclovir and Related Compounds

Parameter Result Source
Lower Limit of Quantification (LLOQ) 0.05 mg/L nih.gov
Linear Range 0.05–50 mg/L nih.gov
Correlation Coefficient (r²) > 0.999 nih.gov
Intra-day Accuracy 93% to 105% nih.gov
Inter-day Accuracy 95% to 104% nih.gov
Intra-day Precision (% RSD) 1.7% to 6.5% nih.gov
Inter-day Precision (% RSD) 1.4% to 4.2% nih.gov

| Extraction Recovery | 92.2% to 114.2% | nih.gov |

Gas Chromatography (GC): Due to the high polarity and low volatility of Acyclovir and its related impurities, including this compound, GC is generally not a suitable technique for their direct analysis. These compounds would require derivatization to increase their volatility, which adds complexity to the method. However, headspace GC-MS is an important tool used in the quality control of the Acyclovir drug substance to identify and quantify residual solvents from the manufacturing process, such as methanol, acetone, or benzene. researchgate.netresearchgate.net

Capillary Electrophoresis (CE): Capillary Electrophoresis has emerged as a viable alternative to HPLC for the analysis of Acyclovir and its impurities. CE separates molecules based on their charge-to-size ratio in an electric field, offering high efficiency and rapid analysis times. thermofisher.com Research has demonstrated that CE can be successfully applied to the determination of Acyclovir and its primary impurity, Guanine (B1146940), in both pharmaceutical formulations and urine. nih.gov Comparative studies have shown that CE methods provide results for linearity, recovery, and reproducibility that are comparable to those of HPLC. nih.gov The recovery of Acyclovir from urine samples using CE was reported to be greater than 81.3% with a relative standard deviation (RSD) of less than 4.4%. nih.gov

Spectroscopic and Spectrometric Elucidation of Molecular Structure

While chromatography is used to separate and quantify compounds, spectroscopic and spectrometric techniques are indispensable for the definitive elucidation of their molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of chemical compounds. For a molecule like this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments would be used to confirm its identity and distinguish it from Acyclovir and other impurities.

The ¹H NMR spectrum would provide information on the number and environment of protons. Key signals would include those for the aromatic protons on the two guanine rings, the protons of the acyclic side chain, and the characteristic protons of the methylene (B1212753) group in the ether linkage (-O-CH₂-N-), which would differentiate it from Acyclovir. The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom, including the carbons of the two different purine systems and the acyclic chain. Solid-state NMR has also been used to study the different polymorphic forms of Acyclovir, demonstrating the technique's utility in characterizing the substance's solid form. nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (e.g., UPLC-TOF-MS), is crucial for determining the elemental composition of an unknown impurity or confirming the identity of a known one. mdpi.com HRMS provides a highly accurate mass measurement (typically with an error of < 5 ppm), which allows for the calculation of a unique elemental formula.

For this compound (C₁₄H₁₆N₁₀O₄), the theoretical monoisotopic mass is 388.1356 Da. An HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for this elemental composition, thereby confirming the compound's identity and distinguishing it from other impurities with different formulas but potentially similar retention times in chromatography. UHPLC-HRMS/MS has been successfully used for the sensitive determination of Acyclovir in biological fluids, highlighting its applicability for related compounds. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques for the functional group analysis of this compound. These methods provide valuable information about the compound's molecular structure and electronic transitions.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show a combination of characteristic absorption peaks from its guanine and acyclovir moieties.

Based on the known spectra of Acyclovir and Guanine, the following characteristic peaks can be anticipated for this compound:

N-H Stretching: The primary and secondary amines in the guanine rings would exhibit stretching vibrations, typically in the range of 3100-3500 cm⁻¹.

C=O Stretching: The carbonyl group in the guanine rings is expected to show a strong absorption peak around 1680-1700 cm⁻¹. researchgate.netresearchgate.net

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the purine ring system would appear in the 1480-1650 cm⁻¹ region. researchgate.net

C-O-C Stretching: A key feature for this compound would be the ether linkage, which is expected to produce a characteristic C-O-C stretching band, typically in the 1050-1260 cm⁻¹ range.

O-H Stretching: A broad absorption band around 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl group in the acyclovir side chain. researchgate.net

Functional GroupCompoundCharacteristic Absorption (cm⁻¹)Reference
O-HAcyclovir~3500 (broad) researchgate.net
N-HGuanine3100-3300
C=OAcyclovir/Guanine~1695 / ~1677 researchgate.netresearchgate.net
C=NAcyclovir/Guanine~1487 / ~1573 researchgate.netresearchgate.net
C-NAcyclovir~1185 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between energy levels. The UV spectrum is useful for quantitative analysis and for providing information about conjugated systems.

The UV spectrum of this compound would be dominated by the electronic transitions within the purine systems of the two guanine moieties. In aqueous solutions, guanine exhibits absorption maxima around 243 nm and 275 nm. photochemcad.comacs.orgias.ac.in Acyclovir, containing a guanine base, shows a maximum absorption (λmax) at approximately 252-253 nm in distilled water and at 264 nm in alkaline solutions. scispace.comsphinxsai.comijpsonline.com Therefore, this compound is expected to have a strong absorbance in the 250-280 nm range, reflecting its purine structure.

CompoundSolventλmax (nm)Reference
AcyclovirDistilled Water252-253 sphinxsai.comijpsonline.com
Acyclovir0.1N NaOH / 0.1N KOH264 scispace.comresearchgate.net
GuanineWater243 and 275 photochemcad.com
Guanosine Phosphates-~253 researchgate.net

Impurity Profiling and Control Strategies in Preclinical and Manufacturing Research

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. celonpharma.com For this compound, a comprehensive impurity control strategy is essential, beginning in the preclinical research phase and continuing through manufacturing.

Potential impurities associated with this compound could arise from starting materials, by-products of the synthesis, or degradation products. Given its structure, which is related to Acyclovir, potential impurities might include:

Unreacted starting materials, such as Acyclovir and Guanine.

Isomeric by-products, such as O-[(Guanin-7-yl)methyl] Acyclovir.

Over-alkylated or under-alkylated species.

Degradation products resulting from hydrolysis or oxidation.

The synthesis of known Acyclovir impurities, such as 9,9'-[1,2-ethanediylbis(oxymethylene)]bis-guanine, highlights the types of related substances that could be formed during the manufacturing process. mdpi.com

Development of Reference Standards and Certified Reference Materials

The accurate identification and quantification of impurities rely on the availability of high-purity reference standards. pharmacy.bizknorspharma.com These standards are used as benchmarks in analytical tests to confirm the identity and concentration of impurities. pharmiweb.compharmaffiliates.com

For this compound, the development of reference standards for the parent compound and its potential impurities is a crucial step. This process involves:

Synthesis and Isolation: The impurity is synthesized, often through a dedicated chemical route, or isolated from bulk material using techniques like preparative chromatography. pharmacy.biz

Characterization: The isolated impurity is thoroughly characterized to confirm its structure and purity using a range of analytical techniques, including NMR, Mass Spectrometry, IR, and UV spectroscopy.

Certification: A certified reference material (CRM) is prepared with a documented chain of traceability and a statement of uncertainty in its purity value.

Pharmacopeias such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) provide official reference standards for Acyclovir and several of its known impurities. pharmacy.biz The availability of these standards underscores the regulatory expectation for well-characterized materials to be used in quality control. Although a specific pharmacopeial standard for this compound is not currently listed, the development of an in-house or custom-synthesized reference standard would be necessary for its analytical method validation and routine quality control. pharmaffiliates.comsynthinkchemicals.com

Application of Quality by Design (QbD) Principles in Impurity Management

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. dergipark.org.trmt.com The principles of QbD are highly applicable to the management of impurities in the manufacturing of this compound.

The implementation of QbD for impurity control would involve the following steps:

Define a Quality Target Product Profile (QTPP): This includes defining the desired purity of the final product and setting acceptance criteria for known and unknown impurities.

Identify Critical Quality Attributes (CQAs): The impurity profile is a CQA, as it can impact the safety and efficacy of the drug substance.

Risk Assessment: A risk assessment is conducted to identify and rank the process parameters and material attributes that could affect the impurity profile. This could include reaction temperature, pH, stoichiometry of reactants, and quality of starting materials.

Develop a Design Space: Through Design of Experiments (DoE), the relationships between process parameters and the formation of specific impurities are established. This multidimensional combination of and interaction between input variables and process parameters that has been demonstrated to provide assurance of quality is known as the design space. dergipark.org.tr

Implement a Control Strategy: A control strategy is developed to ensure that the process operates within the established design space, consistently producing a product with the desired impurity profile. This may include in-process controls and final product testing.

By applying QbD principles, a deeper understanding of the manufacturing process for this compound can be achieved, leading to a more robust process with better control over impurities and a higher assurance of product quality. researchgate.net

V. Preclinical Biological Evaluation in Vitro and Animal Models

Investigations in Preclinical Animal Models (if specific studies on the compound exist)

Specific preclinical studies on O-[(Guanin-9-yl)methyl] Acyclovir (B1169) in animal models have not been identified in the current body of scientific literature. Therefore, a detailed analysis of its pharmacokinetic and metabolic profile or its biological impact in disease models cannot be provided.

No data is available on the absorption, distribution, and excretion of O-[(Guanin-9-yl)methyl] Acyclovir in any animal species.

There are no published studies evaluating the biological impact or potential interaction of this compound with the efficacy of Acyclovir in any animal infection models.

Vi. Future Research Directions and Emerging Perspectives

Development of Advanced Analytical Platforms for Impurity Profiling

The accurate detection and quantification of impurities such as O-[(Guanin-9-yl)methyl] Acyclovir (B1169) are paramount for ensuring the quality and safety of pharmaceutical products. Future research will likely focus on the development of more sophisticated and sensitive analytical platforms. While methods like high-performance liquid chromatography (HPLC) are currently employed, there is a trend towards the adoption of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) for impurity profiling. nih.govijirset.com These techniques offer higher resolution, greater sensitivity, and more definitive structural elucidation of impurities, even at trace levels.

Furthermore, the development of novel stationary phases and chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), can improve the separation of polar impurities that are structurally similar to the active pharmaceutical ingredient (API). oup.com The application of these advanced analytical methods will be crucial for comprehensively characterizing the impurity profile of Acyclovir and for monitoring the levels of specific impurities like O-[(Guanin-9-yl)methyl] Acyclovir in both bulk drug substances and finished pharmaceutical products.

Table 1: Comparison of Analytical Techniques for Impurity Profiling

TechniqueAdvantagesDisadvantages
HPLC Robust, reliable, widely available.Lower resolution and sensitivity compared to UHPLC.
UHPLC-MS/MS High sensitivity, high resolution, structural information.Higher cost, more complex instrumentation.
HILIC Effective for polar compounds.Can have longer equilibration times.
Capillary Electrophoresis High efficiency, small sample volume.Lower loading capacity.

Exploration of Novel Synthetic Pathways for Related Complex Purine (B94841) Derivatives

Understanding the formation of impurities such as this compound can drive the exploration of novel synthetic pathways for Acyclovir and other complex purine derivatives. nih.gov The goal of this research is to develop synthetic routes that are not only more efficient and cost-effective but also minimize the formation of impurities. This involves a deep understanding of reaction mechanisms and the influence of process parameters on the formation of byproducts.

Future synthetic strategies may involve the use of novel catalysts, protecting groups, and reaction media to improve the regioselectivity of the alkylation of guanine (B1146940), a key step in Acyclovir synthesis where isomers and related impurities can be formed. researchgate.netnih.gov Chemo-enzymatic synthesis approaches, which utilize enzymes to catalyze specific reactions with high selectivity, also represent a promising area for producing purine nucleoside analogs with high purity. nih.gov

Comprehensive Elucidation of the Biological Activity and Metabolism of Specific Acyclovir Impurities

A critical area for future research is the comprehensive investigation of the biological activity and metabolic fate of specific Acyclovir impurities, including this compound. While Acyclovir itself is known to be a prodrug that is converted to its active triphosphate form in virus-infected cells, the biological activity of its impurities is largely uncharacterized.

Studies are needed to determine if this compound possesses any antiviral activity, either synergistic or antagonistic to Acyclovir. Furthermore, understanding its metabolism is crucial to assess its potential for accumulation in the body and any associated toxicological risks. nih.gov This research would involve in vitro studies using relevant cell lines and viral strains, as well as in vivo studies in animal models. The primary metabolites of Acyclovir are 9-carboxymethoxymethylguanine (B1436564) (CMMG) and 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine. nih.gov Investigating whether this compound follows a similar metabolic pathway is an important research question.

Implications for Antiviral Drug Design and Resistance Mechanisms

The study of impurities like this compound can have significant implications for the design of new antiviral drugs and for understanding the mechanisms of drug resistance.

Acyclovir resistance in herpesviruses is primarily associated with mutations in the viral thymidine (B127349) kinase (TK) and DNA polymerase genes. oup.comnih.govmdpi.comresearchgate.net While there is currently no direct evidence to suggest that this compound contributes to the development of resistance, this remains an important area for future investigation. It is conceivable that certain impurities could interact with viral enzymes or influence the intracellular concentration of the active drug, potentially creating a selective pressure for the emergence of resistant viral strains. Research in this area would involve long-term cell culture studies to assess the impact of this impurity on the development of Acyclovir resistance.

A thorough understanding of the structure-activity relationships of Acyclovir and its impurities can provide valuable lessons for the rational design of improved antiviral agents. nih.gov By identifying the structural features of this compound that may differ in biological activity from Acyclovir, medicinal chemists can design new nucleoside analogs with enhanced potency, selectivity, and a reduced propensity for forming undesirable byproducts. biorxiv.orgbiorxiv.org This knowledge can contribute to the development of next-generation antiviral therapies that are more effective and have a higher barrier to the development of resistance.

Integration of Omics Technologies in Studying Drug-Related Compounds

The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to studying the effects of drug-related compounds like this compound at a systemic level.

Proteomics can be used to identify changes in protein expression in cells or tissues upon exposure to this impurity. This can provide insights into its mechanism of action and potential off-target effects.

Metabolomics can be employed to analyze the metabolic profile of cells or biological fluids, revealing how the impurity is metabolized and its impact on endogenous metabolic pathways.

These high-throughput technologies can provide a more holistic understanding of the biological consequences of impurities and can help to identify potential biomarkers of exposure or toxicity. nih.gov

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